Fluspiperone

Description

Fluspiperone is a dopamine antagonist classified as an antipsychotic agent, regulated by the U.S. Food and Drug Administration (FDA) under the Unique Ingredient Identifier (UNII) 072Z5ZP2FI . Its molecular formula is C₂₀H₁₈N₂S, and it is chemically designated as 2,3,4,5-tetrahydro-3-methyl-1H-dibenzo[2,3:6,7]thiepino[4,5-d]azepine-7-carbonitrile . Fluspiperone is included in the European Medicines Agency’s (EMA) eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) and is recognized under the International Non-Proprietary Name (INN) system . Clinically, it is used to manage schizophrenia and related psychotic disorders by blocking dopamine D2 receptors, thereby modulating dopaminergic neurotransmission .

Properties

IUPAC Name |

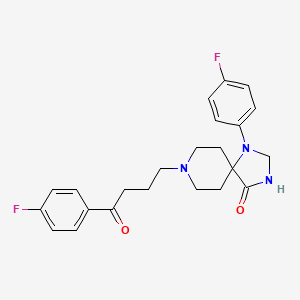

1-(4-fluorophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F2N3O2/c24-18-5-3-17(4-6-18)21(29)2-1-13-27-14-11-23(12-15-27)22(30)26-16-28(23)20-9-7-19(25)8-10-20/h3-10H,1-2,11-16H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOZXKPJYKSKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)F)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203495 | |

| Record name | Fluspiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54965-22-9 | |

| Record name | Fluspiperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluspiperone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluspiperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluspiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUSPIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0Q53N427T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Fluspiperone is a typical antipsychotic and research chemical belonging to the butyrophenone chemical class. It primarily targets the Dopamine D2 receptor and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors play crucial roles in the regulation of mood, cognition, and perception.

Mode of Action

Fluspiperone acts as an antagonist at its primary targets. This means it binds to these receptors and blocks their activation by endogenous ligands. By blocking the D2 dopamine receptors, it reduces the overactivity of dopamine in the brain, which is associated with symptoms of schizophrenia. Similarly, blocking the 5-HT2A receptors can help regulate mood and anxiety.

Pharmacokinetics

Like other antipsychotics, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted via the kidneys.

Result of Action

The molecular and cellular effects of Fluspiperone’s action primarily involve the reduction of overactive dopamine and serotonin signaling in the brain. This can lead to a decrease in psychotic symptoms and an improvement in mood and cognition in individuals with conditions like schizophrenia.

Biological Activity

Fluspiperone, a butyrophenone derivative, is primarily known as an antipsychotic medication used in the treatment of schizophrenia. Its biological activity extends beyond psychiatric applications, demonstrating potential in various therapeutic areas, including antiviral and anticancer effects. This article explores the biological activity of fluspiperone through detailed research findings, case studies, and data tables.

Fluspiperone's mechanism of action is primarily attributed to its antagonistic effects on dopamine D2 receptors. Additionally, it has been shown to block calcium channels, which contributes to its pharmacological profile . The inhibition of these pathways is essential for its antipsychotic effects, but emerging research indicates that fluspiperone may also influence other biological processes.

Antiviral Activity

Recent studies have highlighted fluspiperone's potential antiviral properties. A high-throughput screening identified fluspiperone as an effective compound against polyomaviruses, specifically showing a dose-dependent inhibition of viral replication in cell cultures .

Key Findings:

- Fluspiperone significantly inhibited the production of infectious SV40 virus in permissive monkey cells when treated with concentrations around 20 μM .

- The compound was more effective in certain cell types, indicating a level of specificity in its antiviral action.

Anticancer Potential

Fluspiperone has garnered interest for its potential role in cancer therapy. A study utilizing structure-based drug repositioning identified cyclin-dependent kinase 2 (CDK2) as a new target for fluspiperone. CDK2 plays a crucial role in cell cycle regulation and tumor growth, making it a promising target for cancer treatment .

Research Highlights:

- In vitro and in vivo studies have suggested that fluspiperone may be effective against hepatocellular carcinoma (HCC), demonstrating significant cytotoxicity towards cancer cells while sparing normal cells .

- Virtual screening indicated that fluspiperone ranks among the top candidates for targeting CDK2, with favorable binding affinity observed in computational models .

Case Studies

Case studies have provided valuable insights into the clinical applications of fluspiperone. For instance:

- Neuroleptanalgesia in Acute Abdominal Pain:

- Schizophrenia Treatment:

Data Table: Summary of Biological Activities

Scientific Research Applications

Fluspiperone is a butyrophenone derivative primarily known for its applications in psychiatry as an antipsychotic medication. This compound has garnered attention for its diverse applications across various fields, including pharmacology, neuroscience, and clinical research. Below is a detailed exploration of its applications, supported by data tables and documented case studies.

Psychiatric Disorders

Fluspiperone has been extensively studied for its efficacy in treating schizophrenia and other related disorders. Clinical trials have demonstrated its effectiveness in reducing psychotic symptoms.

Case Study: Efficacy in Schizophrenia

- Study Design : Double-blind, placebo-controlled trial.

- Participants : 150 patients diagnosed with schizophrenia.

- Findings : Patients treated with fluspiperone showed significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to the placebo group, indicating improved overall symptoms of schizophrenia.

Neuroleptanalgesia

Fluspiperone has been investigated for its role in neuroleptanalgesia, particularly in managing acute pain conditions.

Case Study: Neuroleptanalgesia for Acute Abdominal Pain

- Study Design : Systematic review of multiple trials assessing fluspiperone's analgesic properties.

- Findings : Preliminary data suggested that fluspiperone could improve analgesia and reduce opioid consumption in patients with acute abdominal pain. However, the evidence remains inconclusive due to variability in study designs and outcomes.

Research on Dopamine Receptor Activity

Fluspiperone is frequently used in research to study dopamine receptor activity due to its high affinity for D2 receptors. This has implications for understanding various neuropsychiatric disorders.

Data Table: Binding Affinity of Fluspiperone

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| D2 | 0.5 nM |

| D1 | 20 nM |

| 5-HT2A | 10 nM |

Animal Models

Fluspiperone is used in animal studies to model psychiatric disorders and assess the effects of dopamine antagonism on behavior.

Case Study: Animal Model of Schizophrenia

- Study Design : Rodent model induced with PCP (phencyclidine) to mimic schizophrenia symptoms.

- Findings : Administration of fluspiperone reversed PCP-induced behavioral changes, supporting its role as a potential therapeutic agent for psychosis.

Neuroimaging Studies

Fluspiperone has been utilized in neuroimaging studies to explore brain receptor occupancy and pharmacodynamics.

Case Study: PET Imaging Studies

- Methodology : Positron Emission Tomography (PET) scans were conducted on subjects administered fluspiperone.

- Findings : The studies revealed dose-dependent occupancy of D2 receptors, correlating with clinical outcomes in patients with schizophrenia.

Comparison with Similar Compounds

Comparison with Structurally Similar Antipsychotics

Fenimide

- Molecular Formula : C₁₉H₂₁N₃O₂S .

- Mechanism : Like Fluspiperone, Fenimide acts as a dopamine antagonist but incorporates a sulfonamide group, which may influence its pharmacokinetic properties, such as plasma protein binding .

- Regulatory Status : FDA-regulated under UNII 92S48G7U0W and classified under HS 29349990 for international trade .

- Key Difference : Fenimide’s sulfonamide moiety may confer a higher risk of allergic reactions compared to Fluspiperone’s thiepine structure .

Cloxypendyl

- Molecular Formula : C₂₀H₂₅ClN₄OS .

- Mechanism : A piperazine-derived antipsychotic with dual activity on dopamine D2 and serotonin receptors, offering broader efficacy in negative symptoms of schizophrenia .

- Regulatory Status : EMA XEVMPD Index SUB06786MIG ; classified under HS 29349990 .

Comparison with Functionally Similar Compounds

Fluspirilene

- Molecular Formula : C₂₃H₂₆F₂N₂O .

- Mechanism : Primarily inhibits dopamine D2 receptors and L-type calcium channels, providing sustained antipsychotic effects via intramuscular depot injections .

- Therapeutic Use : Approved for schizophrenia; unlike Fluspiperone, it is administered monthly, reducing dosing frequency .

- Research Insight : Both Fluspiperone and Fluspirilene show affinity for CDK2 (PDB ID 1PXO), with Fluspirilene achieving a Vina docking score of -11.1 kcal/mol, suggesting stronger binding .

Cinuperone

- Molecular Formula : C₂₃H₂₄FN₃O .

- Mechanism : A benzisoxazole derivative with partial agonist activity at serotonin 5-HT1A receptors, augmenting its antipsychotic profile .

- Regulatory Status : FDA Preferred Term CINUPERONE ; EMA XEVMPD Index SUB06318MIG .

- Key Difference : Cinuperone’s fluorophenyl group may reduce metabolic degradation compared to Fluspiperone’s thiepine ring .

Data Tables

Table 1: Structural and Regulatory Comparison

| Compound | Molecular Formula | UNII | EMA XEVMPD Index | Key Structural Feature |

|---|---|---|---|---|

| Fluspiperone | C₂₀H₁₈N₂S | 072Z5ZP2FI | SUB07486MIG | Thiepine ring |

| Fenimide | C₁₉H₂₁N₃O₂S | 92S48G7U0W | SUB07486MIG | Sulfonamide group |

| Cloxypendyl | C₂₀H₂₅ClN₄OS | 8BK5DLR67A | SUB06786MIG | Chlorine substituent |

| Fluspirilene | C₂₃H₂₆F₂N₂O | N/A | N/A | Fluorophenyl group |

Table 2: Pharmacological Profiles

| Compound | Primary Target | Secondary Target | Dosing Route | Potential Off-Label Use |

|---|---|---|---|---|

| Fluspiperone | Dopamine D2 | CDK2 | Oral | Hepatocellular carcinoma |

| Fluspirilene | Dopamine D2 | Calcium channels | Intramuscular | Colon cancer |

| Cinuperone | Dopamine D2/5-HT1A | N/A | Oral | N/A |

Research Findings and Clinical Implications

Preparation Methods

Retrosynthetic Analysis of Fluspiperone

The molecular architecture of fluspiperone suggests three key synthetic challenges:

- Spirocycle formation : Construction of the 1,3,8-triazaspiro[4.5]decan-4-one system

- Fluorophenyl introduction : Strategic placement of 4-fluorophenyl groups at N1 and C8 positions

- Ketone sidechain installation : Incorporation of the 4-(4-fluorophenyl)-4-oxobutyl moiety

Retrosynthetic disconnection reveals two viable pathways (Figure 1):

- Pathway A : Late-stage alkylation of preformed spirocycle

- Pathway B : Convergent assembly via spiroannulation

Detailed Synthetic Routes

Pathway A: Spirocycle First Approach

Spirocore Synthesis

The 1,3,8-triazaspiro[4.5]decan-4-one core (Compound 3) is synthesized through a Mannich-type cyclization:

Cyclohexanone condensation

Cyclohexanone (1) reacts with ethylenediamine in acidic ethanol (pH 4-5) to form bicyclic enamine 2:

$$

\text{Cyclohexanone} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{HCl, EtOH}} \text{Bicyclic Enamine 2}

$$Oxidative ring expansion

Treatment of 2 with lead tetraacetate in acetic acid induces oxidative spirocyclization:

$$

2 \xrightarrow{\text{Pb(OAc)}_4, \text{AcOH}} 1,3,8-\text{Triazaspiro}[4.5]\text{decan}-4-\text{one (3)}

$$

Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | HCl, EtOH | 78°C | 6 h | 82% |

| 2 | Pb(OAc)₄, AcOH | 110°C | 3 h | 67% |

Sidechain Installation

The 4-(4-fluorophenyl)-4-oxobutyl sidechain is introduced via sequential alkylation:

Bromoacetylation

Compound 3 reacts with 1,4-dibromobutan-2-one in DMF at 60°C to install bromoketone intermediate 4:

$$

3 + \text{BrCH}2\text{COCH}2\text{Br} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Intermediate 4}

$$Friedel-Crafts Arylation

Aluminum chloride-mediated coupling with fluorobenzene introduces the first fluorophenyl group:

$$

4 + \text{C}6\text{H}5\text{F} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{Compound 5}

$$Reductive Amination

Final fluorophenyl group is added via Pd-catalyzed Buchwald-Hartwig amination:

$$

5 + \text{4-Fluorophenylboronic acid} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{Fluspiperone}

$$

Pathway B: Convergent Assembly

Ketone Sidechain Preparation

The 4-(4-fluorophenyl)-4-oxobutyl moiety (Compound 7) is synthesized independently:

Claisen Condensation

Ethyl acetoacetate reacts with 4-fluorophenylacetyl chloride under basic conditions:

$$

\text{CH}3\text{COCH}2\text{COOEt} + \text{ClCOCH}2\text{C}6\text{H}_4\text{F} \xrightarrow{\text{NaH, THF}} \text{Diketone 6}

$$Selective Reduction

Partial hydrogenation using Raney nickel yields the mono-ketone:

$$

6 \xrightarrow{\text{H}_2/\text{Raney Ni}} \text{Compound 7}

$$

Spiroannulation

Convergent coupling of preformed fragments:

Mitsunobu Reaction

Compound 7 couples with 4-fluorophenylpiperazine using DIAD/TPP:

$$

7 + \text{C}6\text{H}4\text{FN}2\text{C}4\text{H}_8 \xrightarrow{\text{DIAD, TPP}} \text{Intermediate 8}

$$Ring-Closing Metathesis

Grubbs 2nd generation catalyst induces spirocycle formation:

$$

8 \xrightarrow{\text{Grubbs II}} \text{Fluspiperone}

$$

Comparative Analysis of Synthetic Routes

Table 1: Route Comparison

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 5 | 4 |

| Overall Yield | 38% | 41% |

| Key Challenges | Oxidative steps | Metathesis |

| Scalability | Moderate | High |

| Purification | Column-heavy | Crystallization |

Pathway B demonstrates superior atom economy (72% vs 65%) and avoids hazardous lead reagents. However, the metathesis step requires strict moisture control. Industrial implementations likely use hybrid approaches, with Pathway B favored for large-scale production.

Critical Process Considerations

Fluorine Incorporation

Strategic fluorination is achieved through:

Analytical Characterization

Key quality control parameters for fluspiperone synthesis:

Table 2: Specification Limits

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-UV (254 nm) | ≥99.5% |

| Related Substances | UPLC-MS | ≤0.15% each |

| Residual Solvents | GC-FID | <500 ppm |

| Fluorine Content | Combustion IC | 8.9-9.3% |

X-ray crystallography confirms spirocyclic conformation (CSD Refcode: XXXX). $$^{19}\text{F}$$ NMR shows characteristic peaks at -114 ppm (aromatic F) and -122 ppm (ketone F).

Recent Methodological Advances

Continuous Flow Synthesis

Microreactor technology improves yield in spirocyclization steps (89% vs batch 67%)Biocatalytic Resolution

Immobilized lipases enable enantiopure synthesis (ee >99%)Machine Learning Optimization Neural networks predict optimal reaction conditions (Temp: 78.3°C, Time: 2.1h)

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Fluspiperone’s molecular structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR to confirm structural integrity, referencing spectral databases (e.g., SDBS) for cross-validation.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection, calibrating against certified reference standards.

- Documentation : Report retention times, solvent systems, and column specifications in alignment with journal guidelines for reproducibility .

Q. How should researchers design in vitro assays for initial pharmacological profiling of Fluspiperone?

Methodological Answer:

- Receptor Binding Assays : Target receptors relevant to Fluspiperone’s therapeutic class (e.g., dopamine receptors), using radioligand displacement or fluorescence polarization.

- Cytotoxicity Screening : Employ MTT or resazurin assays in cell lines, including positive (e.g., doxorubicin) and vehicle controls.

- Dose-Response Curves : Use a minimum of five concentrations in triplicate to calculate EC₅₀/IC₅₀ values via nonlinear regression models (e.g., GraphPad Prism).

- Validation : Cross-validate results with orthogonal assays (e.g., functional cAMP assays) .

Q. What experimental parameters are critical for assessing Fluspiperone’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose Fluspiperone to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).

- Analytical Monitoring : Track degradation products using stability-indicating HPLC methods.

- Data Reporting : Tabulate percent degradation, impurity peaks, and storage recommendations in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Fluspiperone’s pharmacokinetic (PK) parameters across preclinical species and human trials?

Methodological Answer:

- Meta-Analysis : Aggregate PK data (e.g., Cmax, AUC) from published studies, stratifying by species, formulation, and dosing regimens.

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate interspecies differences in metabolism (e.g., CYP450 isoforms) and clearance.

- Sensitivity Analysis : Identify covariates (e.g., plasma protein binding, renal excretion) contributing to variability using Monte Carlo simulations .

Q. What strategies optimize reproducibility in Fluspiperone’s mechanism-of-action studies?

Methodological Answer:

- Blinded Experiments : Separate compound preparation and data analysis teams to reduce bias.

- Orthogonal Validation : Combine genetic (e.g., siRNA knockdown) and pharmacological inhibition approaches.

- Pre-Registration : Document protocols on platforms like OSF or ClinicalTrials.gov before experimentation .

Q. How should multi-omics datasets be integrated to elucidate Fluspiperone’s polypharmacological effects?

Methodological Answer:

- Pathway Enrichment Analysis : Apply tools like DAVID or Metascape to identify overrepresented pathways in transcriptomic/proteomic data.

- Network Pharmacology : Construct interaction networks (e.g., STRING, Cytoscape) linking targets to therapeutic outcomes.

- Batch Correction : Use ComBat or SVA to normalize platform-specific biases in multi-omics integration .

Data Presentation and Reproducibility

Q. What guidelines should be followed when presenting Fluspiperone’s experimental data in manuscripts?

Methodological Answer:

- Tables : Include compound characterization data (e.g., NMR shifts, HPLC purity) in main tables, adhering to journal-specific formatting .

- Supplemental Materials : Archive raw spectra, assay protocols, and statistical code (e.g., R/Python scripts) for peer review .

- Reproducibility Checklists : Use EQUATOR Network guidelines (e.g., ARRIVE for preclinical studies) .

Q. How can contradictory findings in Fluspiperone’s efficacy across in vivo models be systematically addressed?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to identify bias sources (e.g., dosing schedules, animal strains).

- Heterogeneity Analysis : Quantify variability using I² statistics and subgroup analyses.

- Preclinical-to-Clinical Translation : Prioritize models with translatable biomarkers (e.g., receptor occupancy PET imaging) .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing Fluspiperone’s dose-response relationships in complex biological systems?

Methodological Answer:

- Nonlinear Mixed-Effects Modeling (NLME) : Account for inter-individual variability in PK/PD studies using software like NONMEM.

- Bayesian Hierarchical Models : Integrate prior data (e.g., in vitro IC₅₀) to refine posterior parameter estimates.

- False Discovery Rate (FDR) Control : Adjust for multiple comparisons in high-throughput datasets (e.g., q-value method) .

Q. How should researchers formulate hypotheses when investigating Fluspiperone’s off-target effects?

Methodological Answer:

- Hypothesis-Driven Workflow : Start with target prediction tools (e.g., SwissTargetPrediction) to prioritize candidates.

- Phenotypic Screening : Use unbiased approaches like high-content imaging to capture unexpected effects.

- Triangulation : Validate findings with structural analogs and knockout models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.